![molecular formula C10H8BrNO B1279455 2-Bromo-6-methoxyquinoline CAS No. 476161-59-8](/img/structure/B1279455.png)
2-Bromo-6-methoxyquinoline
Overview
Description
Scientific Research Applications
Anticancer Research
Quinoline derivatives, including 2-Bromo-6-methoxyquinoline , have been identified as potential anticancer agents . They are studied for their ability to interfere with various biological pathways that are crucial for cancer cell proliferation and survival.
Antimicrobial Activity
The structural motif of quinoline is known to possess antimicrobial properties. Research into 2-Bromo-6-methoxyquinoline may provide insights into developing new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .
Anti-Inflammatory Applications
Due to the pharmacological significance of quinoline compounds, 2-Bromo-6-methoxyquinoline is also explored for its anti-inflammatory properties. It could lead to the development of novel anti-inflammatory medications .
Antioxidant Properties
The quinoline structure is associated with antioxidant activity2-Bromo-6-methoxyquinoline could be utilized in research aimed at combating oxidative stress, which is implicated in numerous diseases .
Anti-SARS-CoV-2 Potential
Given the ongoing research into treatments for COVID-19, 2-Bromo-6-methoxyquinoline has been investigated for its potential anti-SARS-CoV-2 activity, which could contribute to the fight against the pandemic .
properties
IUPAC Name |
2-bromo-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSUWYPVSNSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466938 | |
Record name | 2-BROMO-6-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxyquinoline | |
CAS RN |
476161-59-8 | |
Record name | 2-BROMO-6-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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